RebaudiosideF

Descripción

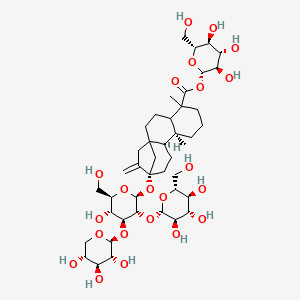

Rebaudioside F is a steviol glycoside derived from Stevia rebaudiana Bertoni, a plant renowned for its natural sweetening properties. Structurally, it consists of a steviol backbone (a diterpene) conjugated with glucose units at specific hydroxyl and carboxyl sites.

Propiedades

Fórmula molecular |

C43H68O22 |

|---|---|

Peso molecular |

937.0 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (9S,10S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C43H68O22/c1-17-11-42-9-5-22-40(2,7-4-8-41(22,3)39(57)64-37-32(56)29(53)26(50)20(13-45)60-37)23(42)6-10-43(17,16-42)65-38-34(63-36-31(55)28(52)25(49)19(12-44)59-36)33(27(51)21(14-46)61-38)62-35-30(54)24(48)18(47)15-58-35/h18-38,44-56H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22?,23-,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37+,38+,40-,41?,42?,43+/m1/s1 |

Clave InChI |

QRGRAFPOLJOGRV-CITAKRQFSA-N |

SMILES isomérico |

C[C@@]12CCCC(C1CCC34[C@@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

SMILES canónico |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(CO6)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Rebaudioside F involves the extraction and purification of steviol glycosides from Stevia rebaudiana leaves. The process typically includes the following steps:

Extraction: Stevia leaves are dried and subjected to water or alcohol extraction to obtain a crude extract containing a mixture of steviol glycosides.

Purification: The crude extract is purified using techniques such as hydrophilic interaction liquid chromatography (HILIC) and crystallization.

Enzymatic Conversion: Specific enzymes, such as UDP-glucosyltransferase, can be used to convert stevioside to Rebaudioside F by adding glucose units to the steviol backbone.

Industrial Production Methods

Industrial production of Rebaudioside F involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and enzymatic conversions ensures high purity and efficiency. The production process is designed to meet regulatory standards and consumer demand for natural sweeteners .

Análisis De Reacciones Químicas

Structural Characterization and Glycosylation Patterns

Reb F contains a steviol backbone with glycosylation at both C-13 and C-19 positions (Figure 1):

-

C-13 : Xylβ(1→2)[Glcβ(1→3)]Glcβ

-

C-19 : Glcβ(1→2)Glcβ

Key analytical data from LC-MS/MS studies ( ):

| Parameter | Reb F | Reb A (Reference) |

|---|---|---|

| Molecular formula | C₅₆H₉₀O₃₂ | C₄₄H₇₀O₂₃ |

| [M-H]⁻ (m/z) | 1273.5 | 967.4 |

| Major MS³ fragments | 803.4, 641.3, 479.3 | 803.4, 641.3, 479.3 |

| Glycosidic cleavage | Xyl+Glc (-294 Da) | 2×Glc (-324 Da) |

The xylose substitution at C-13 creates distinct fragmentation patterns compared to glucose-rich analogs, particularly in the preferential loss of xylose-glucose units during tandem MS .

Glycan Modification Strategy

Reb F derivatives are synthesized through sequential glycosylation:

-

Acceptor preparation : Alkaline hydrolysis of Reb C yields steviol acceptors with exposed hydroxyl groups

-

Xylose incorporation :

-

Deprotection : Sequential removal of allyl and acetyl groups

Critical reaction conditions:

-

Temperature: 0°C → RT gradient

-

Solvent: Anhydrous CH₂Cl₂

-

Donor:acceptor ratio = 1.2:1

Key Synthetic Intermediates

| Compound | Structure Modification | Yield (%) |

|---|---|---|

| 5 | Reb F tetra-acetylated intermediate | 92 |

| 6 | Xyl-containing steviol acceptor | 85 |

| 25 | Fully deprotected Reb F analog | 78 |

Enzymatic Modifications

UGT76G1 mutants show potential for Reb F biosynthesis:

Aplicaciones Científicas De Investigación

Applications in Food Technology

2.1. Sweetener in Food Products

Rebaudioside F is primarily used as a non-nutritive sweetener in food and beverage products. Its sweetness is approximately 200-300 times that of sucrose, making it an attractive alternative for reducing sugar content without sacrificing taste. Recent studies have demonstrated its stability in various food matrices, including:

| Food Product | Stability Duration | Notes |

|---|---|---|

| Carbonated beverages | Up to 26 weeks | Maintained sweetness during storage |

| Chewing gum | Up to 26 weeks | Functional and stable under typical conditions |

| Yogurt | 6 weeks | No significant loss of sweetness during fermentation |

The ability to maintain sweetness over extended periods makes Rebaudioside F suitable for long shelf-life products .

2.2. Health Benefits and Safety

Research indicates that Rebaudioside F may have beneficial effects on health, particularly regarding glucose metabolism and blood pressure regulation. Unlike some artificial sweeteners, it does not appear to adversely affect glucose homeostasis or insulin sensitivity in diabetic models .

Biological Activities

Rebaudioside F exhibits several biological activities that are being explored for therapeutic applications:

3.1. Antioxidant Properties

Studies suggest that steviol glycosides can exert antioxidant effects, which may help mitigate oxidative stress-related diseases . This property is particularly relevant in the context of chronic conditions like diabetes and cardiovascular diseases.

3.2. Anti-Inflammatory Effects

Research has indicated that Rebaudioside F may possess anti-inflammatory properties, potentially providing benefits in inflammatory conditions . This could open avenues for its use in functional foods aimed at reducing inflammation.

3.3. Antidiabetic Effects

Preclinical studies have shown that Rebaudioside F can enhance glucose uptake in cells, mimicking some insulin-like effects . This suggests potential applications in managing diabetes and metabolic syndrome.

Case Studies and Research Findings

4.1. Clinical Studies on Glucose Homeostasis

A notable study assessed the impact of Rebaudioside F on glucose levels in diabetic patients over a 16-week period. Results indicated no significant changes in blood glucose or insulin levels, suggesting its safety for diabetic individuals .

4.2. Long-term Safety Assessments

Long-term toxicity studies have been conducted to evaluate the safety of Rebaudioside F at varying doses in animal models. Results showed no adverse effects on body weight or organ function at doses significantly higher than typical human consumption levels .

Future Directions and Research Needs

While the current findings on Rebaudioside F are promising, further research is needed to fully understand its mechanisms of action and potential health benefits:

- Longitudinal Studies: More extensive long-term studies are required to assess the chronic effects of Rebaudioside F consumption.

- Mechanistic Research: Investigating the molecular pathways through which Rebaudioside F exerts its biological effects will enhance understanding and potential therapeutic applications.

- Consumer Acceptance Studies: Research into consumer perceptions and acceptance of Rebaudioside F as a sweetener will be crucial for its market success.

Mecanismo De Acción

Rebaudioside F exerts its effects primarily through its interaction with sweet taste receptors on the tongue. The molecular targets include the T1R2 and T1R3 receptors, which are part of the G-protein-coupled receptor family. Binding of Rebaudioside F to these receptors activates a signaling cascade that results in the perception of sweetness .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Properties of Select Steviol Glycosides

Key Findings:

- Solubility : Its moderate solubility compared to Rebaudioside A may limit its utility in liquid formulations without solubilizing agents .

- Regulatory Status : Unlike Rebaudioside A, which has USP reference standards for quality control , Rebaudioside F remains unstandardized, complicating its commercial adoption .

Analytical and Stability Considerations

Analytical Challenges

Differentiation of Rebaudioside F from analogs requires advanced chromatographic techniques (e.g., HPLC with evaporative light scattering detection) due to structural similarities . Collaborative studies for Rebaudioside A have established validated methods , but analogous protocols for Rebaudioside F are still under development .

Thermal and pH Stability

- Thermal Stability : Rebaudioside F exhibits comparable stability to Rebaudioside A at temperatures ≤100°C, making it suitable for baked goods. However, degradation occurs above 120°C, similar to other glycosides .

- pH Sensitivity : Unlike Stevioside, which degrades in acidic conditions (pH <3), Rebaudioside F remains stable in pH 3–7, aligning with Rebaudioside A’s performance .

Sensory Profile and Market Potential

- Taste Characteristics : Rebaudioside F has a slower onset of sweetness and reduced lingering aftertaste compared to Stevioside, though it is less potent than Rebaudioside A .

- Market Trends : While Rebaudioside A dominates the stevia market, Rebaudioside F is being explored in blends to enhance sweetness synergy and mask off-flavors .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Rebaudioside F in plant extracts, and how can researchers ensure methodological reproducibility?

- Methodological Answer : High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for quantification. To ensure reproducibility:

- Calibrate instruments using certified reference materials.

- Validate methods per ICH guidelines (linearity range: 1–100 µg/mL, R² ≥ 0.995; recovery rates: 95–105%) .

- Include detailed protocols for extraction solvents (e.g., ethanol-water ratios), column specifications, and temperature controls in the "Experimental" section .

- Key Consideration : Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation to rule out co-eluting impurities .

Q. How should researchers design experiments to assess Rebaudioside F’s solubility and stability under varying pH and temperature conditions?

- Methodological Answer :

- Use a factorial design (e.g., 3×3 matrix testing pH 2–8 and temperatures 25–60°C).

- Quantify degradation products via HPLC-MS and apply Arrhenius kinetics to predict shelf-life .

- Report deviations ≥5% from baseline solubility/stability, with statistical significance (p < 0.05) using ANOVA .

Q. What are the best practices for isolating Rebaudioside F from Stevia rebaudiana while minimizing co-extraction of structurally similar compounds (e.g., Rebaudioside A/D)?

- Methodological Answer :

- Optimize solid-phase extraction (SPE) using C18 columns with gradient elution (e.g., 20–70% methanol in water).

- Monitor purity via UV-Vis spectra (λ = 210 nm) and confirm with tandem MS/MS fragmentation patterns .

- Compare retention times against commercial standards and adjust mobile phase composition to resolve overlapping peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on Rebaudioside F’s metabolic effects (e.g., insulin response modulation)?

- Methodological Answer :

- Conduct dose-response studies in animal models (e.g., murine β-cell assays) alongside parallel in vitro assays (e.g., GLUT4 translocation in adipocytes).

- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile discrepancies, accounting for bioavailability differences .

- Use meta-analysis frameworks (e.g., Cochrane systematic review protocols) to synthesize existing data and identify confounding variables (e.g., gut microbiota interactions) .

Q. What experimental strategies are effective for studying Rebaudioside F’s interaction with sweet-taste receptors (T1R2/T1R3) and downstream signaling pathways?

- Methodological Answer :

- Employ heterologous expression systems (e.g., HEK293 cells transfected with human T1R2/T1R3) and calcium imaging to measure receptor activation .

- Validate specificity using knockout models or antagonists (e.g., lactisole).

- Integrate molecular dynamics simulations to predict binding affinities and compare with empirical data (e.g., surface plasmon resonance) .

Q. How can researchers optimize the validation of novel Rebaudioside F derivatives for enhanced sweetness potency without compromising safety profiles?

- Methodological Answer :

- Apply QSAR (Quantitative Structure-Activity Relationship) models to screen derivatives for toxicity (e.g., Ames test predictions) and sweetness thresholds.

- Prioritize compounds with ≥50% higher potency (EC50 < 0.1 mM) and ≤10% cytotoxicity in human epithelial cell lines (e.g., Caco-2) .

- Use isobolographic analysis to evaluate synergistic effects with other sweeteners (e.g., erythritol) and reduce required dosages .

Q. What statistical approaches are recommended for analyzing contradictory data on Rebaudioside F’s antioxidant properties across different assay systems (e.g., DPPH vs. ORAC)?

- Methodological Answer :

- Normalize results to Trolox equivalents and apply multivariate analysis (e.g., PCA) to identify assay-specific biases.

- Report correlation coefficients (r) between assays and use meta-regression to adjust for methodological heterogeneity (e.g., solvent polarity effects) .

- Pre-register hypotheses to avoid post hoc data dredging, adhering to open science practices .

Methodological Resources

- Systematic Reviews : Use PubMed, Web of Science, and Embase for comprehensive literature searches; avoid overreliance on Google Scholar due to incomplete indexing .

- Data Reproducibility : Follow the Beilstein Journal’s guidelines for experimental detail disclosure, including raw data in appendices and processed data in main texts .

- Ethical Compliance : For human studies, document participant selection criteria and obtain informed consent per biomedical research ethics frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.